2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine
Overview
Description
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a piperazine ring, which is often found in pharmacologically active compounds.
Scientific Research Applications
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: Employed as a probe to study cellular pathways and molecular interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition results in the disruption of cellular signaling processes, which can lead to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . This disruption can lead to downstream effects such as altered cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
It is suggested that its degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on protein kinases . This can lead to changes in cell growth and metabolism, potentially contributing to its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its distribution and absorption in the body . Additionally, the compound’s stability under different conditions can impact its shelf life and effectiveness .
Safety and Hazards
Future Directions
Pyrimidine derivatives have shown promising potential in the field of medicinal chemistry, particularly as protein kinase inhibitors for cancer treatment . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, particularly those involved in cell signaling pathways. For instance, this compound has been identified as a potent inhibitor of protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The interaction between this compound and protein kinases involves binding to the ATP-binding site, thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for example, this compound induces apoptosis by inhibiting the activity of protein kinases involved in cell survival pathways . Additionally, it can alter the expression of genes associated with cell cycle regulation, leading to cell cycle arrest and reduced proliferation . The impact on cellular metabolism includes the inhibition of glycolytic enzymes, which can decrease the energy supply required for rapid cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The binding of this compound to the ATP-binding site of protein kinases prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activation . This inhibition disrupts the signaling cascades that promote cell growth and survival. Furthermore, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, enhancing its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of protein kinases and persistent changes in gene expression . These long-term effects can result in significant alterations in cell behavior, including reduced proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism . This compound interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic pathways of this compound involve phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation to form more water-soluble metabolites . These metabolites are then excreted through renal and hepatic routes . The effects of this compound on metabolic flux and metabolite levels can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound exhibits a degree of lipophilicity, allowing it to diffuse easily into cells . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways . The subcellular distribution of this compound is essential for understanding its mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates. The reaction conditions often involve:
Cyclization Reaction: This step usually requires a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures (80-120°C).
Substitution Reaction:
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.
Green Chemistry Approaches: Using environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: N-oxides and hydroxylated derivatives.
Reduction Products: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution Products: Halogenated or alkylated derivatives depending on the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: Similar core structure but different substituents, leading to varied biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar heterocyclic framework but differ in the sulfur atom in the ring, which can alter their chemical properties and biological activities.
Uniqueness
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12-2-4-13(5-3-12)22-10-14-15(20-22)18-11-19-16(14)21-8-6-17-7-9-21/h2-5,10-11,17H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQFTAORXAWUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=N2)N=CN=C3N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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